

Application Notes and Protocols for PF-3882845 in Dahl Salt-Sensitive Rats

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Compound of Interest

Compound Name: PF-3882845

Cat. No.: B609923

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These application notes provide a comprehensive guide for the use of **PF-3882845**, a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist, in the Dahl salt-sensitive (DSS) rat model of hypertension and nephropathy. The protocols outlined below are based on established methodologies and findings from preclinical research.

Introduction

PF-3882845 has demonstrated significant efficacy in attenuating blood pressure, reducing urinary albumin excretion, and providing renal protection in the Dahl salt-sensitive rat model.^[1] These notes offer detailed protocols for inducing salt-sensitive hypertension and for the administration and evaluation of **PF-3882845** in this model.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the administration of **PF-3882845** and a comparator, eplerenone, in Dahl salt-sensitive rats.

Compound	Dose	Route of Administration	Frequency	Key Findings in Dahl Salt-Sensitive Rats
PF-3882845	10 mg/kg	Oral gavage	Once daily	Significant attenuation of blood pressure, reduction in urinary albumin, and renal protection. [1]
Eplerenone	100 mg/kg	Oral gavage	Once daily	Reduction in urinary albumin secretion and glomerulosclerosis. [2]

Experimental Protocols

Induction of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats

This protocol describes the induction of hypertension in Dahl salt-sensitive rats through dietary salt loading.

Materials:

- Male Dahl salt-sensitive (SS) rats (e.g., from a colony maintained at Augusta University, originating from the Medical College of Wisconsin)[\[3\]](#)
- Low-salt diet (0.3% or 0.4% NaCl)[\[3\]](#)[\[4\]](#)
- High-salt diet (4.0% or 8.0% NaCl)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Metabolic cages for housing and urine collection[\[7\]](#)
- Standard rat housing cages

Procedure:

- Upon arrival, acclimate the Dahl SS rats to the housing facility for at least one week.
- House the rats in a temperature-controlled room with a 12-hour light/dark cycle.[\[5\]](#)
- Provide ad libitum access to a low-salt diet (0.4% NaCl) and water from weaning until approximately 9 weeks of age.[\[3\]](#)
- At 9 weeks of age, switch the diet to a high-salt formulation (e.g., 4.0% or 8.0% NaCl) to induce hypertension.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Continue the high-salt diet for the duration of the study (e.g., 21 days or longer) to maintain the hypertensive phenotype.[\[3\]](#)
- Monitor the health of the animals daily.

Oral Administration of PF-3882845

This protocol details the procedure for administering **PF-3882845** to rats via oral gavage.

Materials:

- **PF-3882845**
- Vehicle for suspension (e.g., 0.5% methylcellulose in water)
- Oral gavage needles (stainless steel, appropriate size for rats)
- Syringes
- Balance for weighing rats and compound

Procedure:

- Prepare a homogenous suspension of **PF-3882845** in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
- Weigh each rat to determine the precise volume of the suspension to be administered.

- Gently restrain the rat.
- Insert the gavage needle orally, passing it over the tongue and down the esophagus into the stomach.
- Slowly administer the calculated volume of the **PF-3882845** suspension.
- Carefully withdraw the gavage needle.
- Return the rat to its cage and monitor for any immediate adverse reactions.
- Administer the dose once daily or as required by the experimental design.

Blood Pressure Measurement

This protocol describes the non-invasive measurement of systolic blood pressure in conscious rats using the tail-cuff method.

Materials:

- Tail-cuff plethysmography system (e.g., CODA system)[8]
- Rat restrainers
- Warming platform

Procedure:

- Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
- On the day of measurement, place the rat in the restrainer.
- Place the restrainer on a warming platform to induce vasodilation of the tail artery, which is necessary for accurate measurements.
- Secure the tail-cuff and a pulse sensor around the base of the rat's tail.
- Inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it.

- The system will record the pressure at which the pulse returns, which corresponds to the systolic blood pressure.
- Repeat the measurement several times for each rat to obtain a stable and reliable reading.
- Average the readings for each animal to determine the mean systolic blood pressure.

Urine Collection and Albumin Measurement

This protocol outlines the collection of 24-hour urine samples and subsequent measurement of albumin concentration.

Materials:

- Metabolic cages designed for the separation and collection of urine and feces[7][9]
- Collection tubes
- Refrigeration for sample storage
- Assay kit for rat urinary albumin (e.g., ELISA)

Procedure:

- House the rats individually in metabolic cages.[7]
- Provide ad libitum access to food and water.
- Place a collection tube under the urine funnel of the metabolic cage.
- Collect urine over a 24-hour period.
- At the end of the collection period, measure the total urine volume.
- Centrifuge the urine sample to remove any debris.
- Store the urine samples at -20°C or -80°C until analysis.

- Measure the urinary albumin concentration using a commercially available rat-specific assay kit, following the manufacturer's instructions.
- Calculate the total 24-hour urinary albumin excretion by multiplying the albumin concentration by the total urine volume.

Histopathological Analysis of Renal Injury

This protocol describes the preparation of kidney tissue and staining with Periodic acid-Schiff (PAS) to assess renal fibrosis and glomerulosclerosis.

Materials:

- Formalin (10% neutral buffered)
- Ethanol (graded series)
- Xylene
- Paraffin wax
- Microtome
- Microscope slides
- Periodic acid solution
- Schiff reagent
- Hematoxylin (for counterstaining)
- Microscope

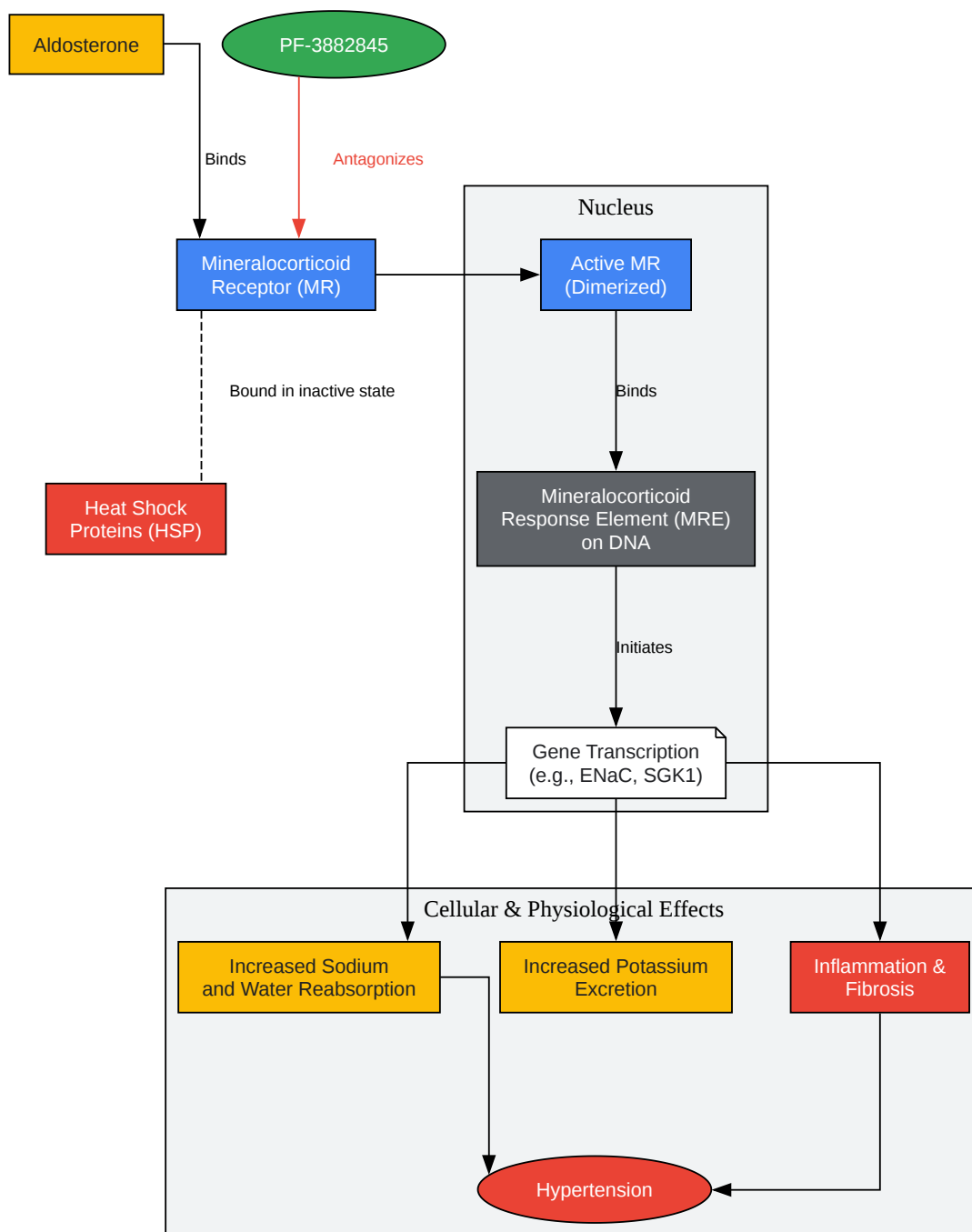
Procedure:

- At the end of the study, euthanize the rats according to approved institutional protocols.
- Perfuse the kidneys with saline followed by 10% neutral buffered formalin.

- Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.
- Process the fixed kidney tissues through a graded series of ethanol and xylene, and then embed them in paraffin wax.
- Section the paraffin-embedded tissues at a thickness of 4-5 μm using a microtome.
- Mount the sections on microscope slides.
- Deparaffinize and rehydrate the tissue sections.
- Incubate the sections in periodic acid solution to oxidize carbohydrates.
- Rinse and then incubate with Schiff reagent, which will react with the aldehydes to produce a magenta color in areas with high carbohydrate content, such as the basement membranes and mesangial matrix.
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear with xylene, and coverslip.
- Examine the stained sections under a light microscope to assess the degree of glomerulosclerosis and interstitial fibrosis.[\[10\]](#)[\[11\]](#)

Visualizations

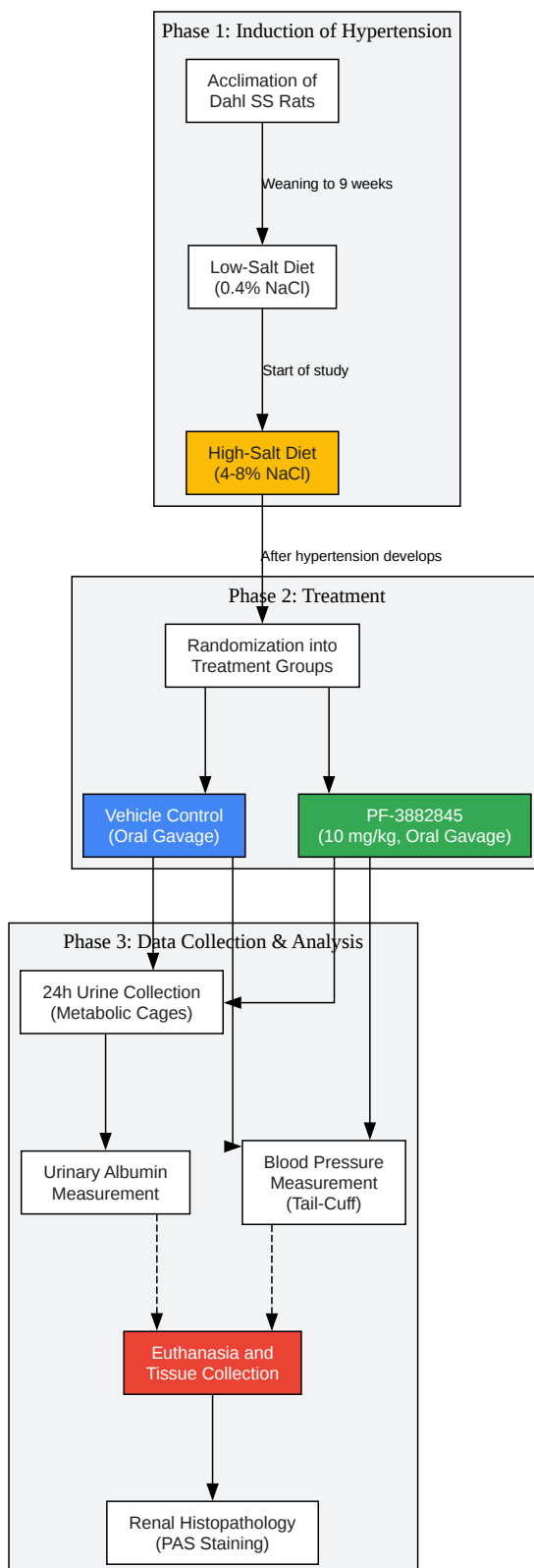
Mineralocorticoid Receptor Signaling Pathway in Hypertension



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Caption: Mineralocorticoid receptor signaling pathway and the inhibitory action of **PF-3882845**.

Experimental Workflow



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Caption: Experimental workflow for evaluating **PF-3882845** in Dahl salt-sensitive rats.

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